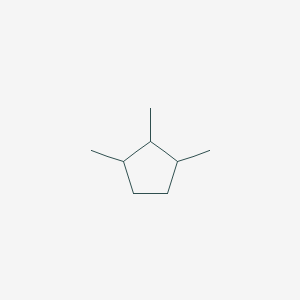

1,2,3-Trimethylcyclopentane

描述

Structure

2D Structure

3D Structure

属性

CAS 编号 |

2613-69-6 |

|---|---|

分子式 |

C8H16 |

分子量 |

112.21 g/mol |

IUPAC 名称 |

(3R)-1,2,3-trimethylcyclopentane |

InChI |

InChI=1S/C8H16/c1-6-4-5-7(2)8(6)3/h6-8H,4-5H2,1-3H3/t6-,7?,8?/m1/s1 |

InChI 键 |

VCWNHOPGKQCXIQ-JECWYVHBSA-N |

SMILES |

CC1CCC(C1C)C |

手性 SMILES |

C[C@@H]1CCC(C1C)C |

规范 SMILES |

CC1CCC(C1C)C |

其他CAS编号 |

2815-57-8 |

Pictograms |

Flammable |

同义词 |

(1α,2α,3α)-1,2,3-Trimethylcyclopentane; |

产品来源 |

United States |

Chemical and Physical Properties of 1,2,3 Trimethylcyclopentane

The properties of 1,2,3-trimethylcyclopentane can vary between its different stereoisomers due to the spatial arrangement of the three methyl groups. Below is a compilation of its general and isomer-specific properties.

Table 1: General

| Property | Value |

|---|---|

| Molecular Formula | C₈H₁₆ |

| Molecular Weight | 112.21 g/mol |

| Appearance | Colorless liquid |

| Odor | Characteristic hydrocarbon |

| Solubility | Insoluble in water, soluble in organic solvents |

Table 2: Isomer-Specific Properties of this compound

| Isomer | CAS Number | Boiling Point (°C) | Melting Point (°C) | Density (g/cm³) | Refractive Index |

|---|---|---|---|---|---|

| (1α,2α,3α)- | 2613-69-6 | 123 | -116.43 | 0.7751 | 1.426 |

| (1R,3R)- or cis-1,2-trans-3- | 15890-40-1 | 118 | -113 | ~0.8 | 1.414 |

Note: Data is compiled from multiple sources and may represent values for different stereoisomers or mixtures. wikipedia.orgcymitquimica.comchemicalbook.comchemsrc.comnih.govchemeo.comnih.govnist.gov

Stereochemistry of 1,2,3 Trimethylcyclopentane

1,2,3-Trimethylcyclopentane is a chiral molecule with three stereocenters, leading to the possibility of multiple stereoisomers. cymitquimica.combrainly.com The arrangement of the three methyl groups relative to the plane of the cyclopentane (B165970) ring can be either cis (on the same side) or trans (on opposite sides). wikipedia.orgbrainly.com This results in several diastereomers, some of which are chiral and exist as pairs of enantiomers, while others are achiral meso compounds. wordpress.com

The possible stereoisomers include:

(1α,2α,3α)-1,2,3-Trimethylcyclopentane (all-cis): This is a meso compound due to a plane of symmetry. wordpress.com

(1α,2α,3β)-1,2,3-Trimethylcyclopentane (cis,cis,trans): This isomer is chiral and exists as a pair of enantiomers. nih.govwordpress.com

(1α,2β,3α)-1,2,3-Trimethylcyclopentane (cis,trans,cis): This is also a meso compound. wikipedia.orgwordpress.com

The specific stereochemistry of each isomer significantly influences its physical properties and chemical reactivity. cymitquimica.com

Synthesis and Formation

The synthesis of specific stereoisomers of 1,2,3-trimethylcyclopentane requires stereocontrolled methods. A general approach to synthesizing substituted cyclopentanes involves the alkylation of a cyclopentane (B165970) ring. For instance, Friedel-Crafts alkylation of cyclopentane with methyl halides can be employed, though this may lead to a mixture of products, including other trimethylcyclopentane isomers like 1,2,4-trimethylcyclopentane (B14176915), and even ring-expanded products such as trimethylcyclohexanes.

More targeted synthetic routes are necessary to obtain pure stereoisomers. These often involve multi-step sequences starting from precursors that allow for the controlled introduction of the methyl groups with the desired stereochemistry. Purification of the desired isomer from a mixture often requires techniques like fractional distillation or preparative gas chromatography.

Conformational Analysis

The cyclopentane (B165970) ring is not planar and adopts puckered conformations to minimize torsional strain. wikipedia.org The two primary puckered conformations are the "envelope" and the "half-chair". wikipedia.org The energy difference between these conformations is small, and the ring can be quite flexible. wikipedia.org

For substituted cyclopentanes like 1,2,3-trimethylcyclopentane, the preferred conformation will be the one that minimizes steric interactions between the methyl groups. The methyl groups can occupy either axial-like or equatorial-like positions in the puckered ring. Equatorial positions are generally favored for bulky substituents to reduce steric strain. askfilo.com

In the different stereoisomers of this compound, the relative orientations of the methyl groups will dictate the most stable conformation. For example, in an isomer where two methyl groups are cis to each other, there will be significant steric repulsion if they are both in axial-like positions on the same side of the ring. The ring will pucker to place as many methyl groups as possible in the more stable equatorial-like positions. wikipedia.orgaskfilo.com

Spectroscopic Analysis

Spectroscopic techniques are essential for the identification and structural elucidation of 1,2,3-trimethylcyclopentane isomers.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

¹H NMR: The proton NMR spectrum would show signals for the methyl protons and the protons on the cyclopentane (B165970) ring. The chemical shifts and coupling patterns of the ring protons would be complex due to the restricted rotation and the different stereochemical environments. The methyl group signals would likely appear as doublets or singlets depending on the adjacent protons.

¹³C NMR: The carbon NMR spectrum would show distinct signals for the methyl carbons and the carbons of the cyclopentane ring. The number of signals would depend on the symmetry of the particular stereoisomer. For example, a meso compound would have fewer signals than a chiral isomer.

Mass Spectrometry (MS): Electron ionization mass spectrometry would show a molecular ion peak corresponding to the molecular weight of C₈H₁₆ (112 g/mol ). nih.govnist.gov The fragmentation pattern would involve the loss of methyl groups and other alkyl fragments, providing further structural information. nist.govrestek.com

Thermodynamic Properties

Classical and Established Synthesis Routes

Traditional synthetic approaches to this compound often yield a mixture of isomers, necessitating purification techniques like fractional distillation or preparative gas chromatography.

Catalytic Cyclization Strategies

Catalytic cyclization offers a direct route to the cyclopentane (B165970) ring system. For instance, modified trichodiene (B1200196) synthase can catalyze the cyclization of farnesyl pyrophosphate analogs to produce the this compound skeleton. Specifically, the use of 2,3,4-trimethylgeranyl pyrophosphate as a substrate can yield the (1α,2β,3α) isomer.

Grignard Reaction Pathways

Grignard reagents are powerful tools for forming carbon-carbon bonds, and their application in the synthesis of this compound derivatives has been explored. wisc.eduorganic-chemistry.org A general strategy involves the reaction of a suitable cyclopentanone (B42830) precursor with a methyl Grignard reagent (CH₃MgBr). For example, the sequential addition of methyl Grignard to cyclopentene (B43876), after epoxidation with mCPBA, followed by acid-catalyzed cyclization, can yield the 1,2,3-trimethyl configuration. The reaction of a Grignard reagent with a ketone or aldehyde proceeds via nucleophilic attack on the carbonyl carbon, followed by an acidic workup to produce the corresponding alcohol. wisc.edutestbook.com

Alkylation Reactions of Cyclopentane Precursors

The direct alkylation of cyclopentane or its derivatives with methyl halides under Friedel-Crafts conditions is a common method for synthesizing trimethylated cyclopentanes. vulcanchem.com However, this approach often leads to a mixture of products, including the desired this compound and other isomers like 1,2,4-trimethylcyclopentane (B14176915). Ring expansion to form cyclohexane (B81311) derivatives can also occur as a competing reaction. The choice of catalyst, such as AlCl₃, and reaction conditions are crucial in directing the selectivity of the alkylation. vulcanchem.com

Stereoselective Synthesis Approaches

Controlling the stereochemistry of the three methyl groups on the cyclopentane ring is a significant synthetic challenge. Various stereoselective methods have been developed to address this.

Diastereoselective Synthesis Protocols

Diastereoselective synthesis aims to control the relative stereochemistry of the chiral centers. For example, the intramolecular Diels-Alder reaction of a stereoselectively prepared precursor, (1R,2S)-2-(2-Oxobut-3-enyl)-1-(1-oxoprop-2-enyl)-1,3,3-trimethylcyclopentane, has been used to construct a tricyclic system with defined stereochemistry, which can be a precursor to specific stereoisomers of this compound. rsc.org Another approach involves the desymmetrization of cyclopentene-1,3-diones through a diastereoselective formal [3+2] cycloaddition reaction, which can create multiple stereogenic centers with high diastereoselectivity. nih.gov

Enantioselective Synthesis Methods

Enantioselective synthesis focuses on producing a single enantiomer of a chiral molecule. Chiral catalysts and auxiliaries are often employed to achieve this. For instance, the synthesis of enantiopure 1,2,2-trimethylcyclopentane synthons has been achieved from β-cyclogeraniol, which can then be elaborated into specific enantiomers of herbertane-type sesquiterpenes containing the this compound core. researchgate.net Camphoric acid is another readily available chiral starting material that has been used to synthesize chiral diamines, such as (1R,3S)-1,3-diamino-1,2,2-trimethylcyclopentane, which can serve as precursors for chiral ligands and catalysts in asymmetric synthesis. rhhz.netunibo.it These chiral ligands have been applied in reactions like the asymmetric Kabachnik-Fields reaction to produce enantiomerically enriched compounds. rhhz.net

Table 1: Summary of Synthetic Methodologies for this compound

| Methodology | Precursor(s) | Reagents/Catalysts | Key Features | Reference(s) |

|---|---|---|---|---|

| Catalytic Cyclization | Farnesyl pyrophosphate analogs | Modified trichodiene synthase | Enzymatic, can be stereoselective. | |

| Grignard Reaction | Cyclopentene | mCPBA, CH₃MgBr, H₂SO₄ | Forms C-C bonds, can be part of a multi-step synthesis. | wisc.edu |

| Alkylation | Cyclopentane | Methyl halides, AlCl₃ | Friedel-Crafts conditions, often produces isomeric mixtures. | vulcanchem.com |

| Diastereoselective Synthesis | 4,4-dimethylcyclopent-2-en-1-one | Various | Intramolecular Diels-Alder, desymmetrization reactions. | rsc.orgnih.gov |

| Enantioselective Synthesis | β-cyclogeraniol, Camphoric acid | Chiral catalysts/auxiliaries | Produces enantiomerically pure or enriched products. | researchgate.netrhhz.net |

Chiral Catalyst Systems for Stereocontrol

The stereoselective synthesis of the various isomers of this compound relies heavily on the use of chiral catalysts to direct the formation of specific stereocenters. Chiral catalysts, which can be organic molecules or metal complexes with chiral ligands, create a stereochemically defined environment that influences the reaction pathway, leading to the preferential formation of one enantiomer or diastereomer over others. indagoochem.com

A notable strategy involves the use of chiral ligands derived from readily available natural products. For instance, derivatives of camphoric acid, which contains a 1,2,2-trimethylcyclopentane backbone, serve as valuable precursors for synthesizing chiral ligands. mdpi.comresearchgate.net Ligands such as (+)-cis-1,2,2-trimethylcyclopentane-1,3-diamine have been synthesized and utilized in the preparation of chiral catalysts. researchgate.netthieme-connect.de These catalysts have demonstrated high efficiency in asymmetric reactions, such as the silylcyanation of aldehydes, achieving excellent enantioselectivity (up to 98.3% ee) with a chiral titanium complex. researchgate.net While this specific reaction functionalizes an aldehyde, the underlying principle of using a chiral metal complex derived from a trimethylcyclopentane core illustrates a powerful method for achieving stereocontrol. Such systems can be adapted for reactions that construct the this compound skeleton, for example, through asymmetric conjugate additions or hydrogenations where the catalyst's chiral environment dictates the facial selectivity of the incoming group.

Transition metal complexes, particularly those of titanium, copper, and palladium, are frequently employed in these catalytic systems. researchgate.netunibo.itcornell.edu The choice of metal and ligand is crucial for optimizing both reactivity and stereoselectivity. For example, chiral bipyridyldiol ligands and N-heterocyclic carbenes (NHCs) with chiral backbones derived from camphoric acid precursors have been developed for a range of enantioselective transformations. researchgate.netunibo.it

| Catalyst/Ligand System | Reaction Type | Substrate Type | Enantiomeric Excess (ee) | Reference |

| Ti(Oi-Pr)4 / (+)-cis-1,2,2-trimethylcyclopentane-1,3-diamine derived phosphonodiamide | Asymmetric Silylcyanation | Aromatic Aldehydes | Up to 98.3% | researchgate.net |

| Chiral 1,2,3,4-tetrahydro-β-carboline derivatives | Asymmetric Pictet-Spengler | Aldehydes | High ee | researchgate.net |

| Cu(II) complex with chiral ligand | Nitro-aldol (Henry) Reaction | 4-nitrobenzaldehyde | Up to 92% | researchgate.net |

Intramolecular Cycloaddition Reactions in Stereoselective Synthesis

Intramolecular cycloaddition reactions are a powerful tool for constructing cyclic systems with a high degree of stereocontrol, as the reacting partners are tethered together, restricting conformational freedom. This strategy has been effectively applied in the synthesis of complex molecules containing the trimethylcyclopentane framework.

One prominent example is the intramolecular Diels-Alder reaction. In a formal total synthesis of (±)-Δ⁹⁽¹²⁾-capnellene, a key step involves the intramolecular cycloaddition of a silyl (B83357) enol ether derived from (1R,2S)-2-(2-Oxobut-3-enyl)-1-(1-oxoprop-2-enyl)-1,3,3-trimethylcyclopentane. rsc.org This reaction stereoselectively constructs a tricyclic system where the stereochemistry of the initial trimethylcyclopentane moiety dictates the stereochemical outcome of the newly formed rings. rsc.org

Another relevant strategy is the intramolecular Nicholas reaction, which involves the cyclization of a cobalt-complexed alkyne with an internal nucleophile. This method has been used to synthesize strained cyclooctynes starting from (+)-(1R,3S)-camphoric acid. mdpi.comresearchgate.net The camphoric acid provides the trimethylcyclopentane core, which acts as a scaffold to pre-organize the molecule for cyclization. The reaction proceeds by complexing the alkyne with dicobalt octacarbonyl, followed by treatment with a Lewis acid to induce an intramolecular attack by a hydroxyl group, forming a cyclic ether with defined stereochemistry. mdpi.comresearchgate.net

Intramolecular 1,3-dipolar cycloadditions also offer a route to functionalized cyclopentane systems. These reactions can form heterocyclic systems fused to the cyclopentane ring, which can then be further manipulated to achieve the desired target structure. acs.org

| Reaction Type | Starting Material Core | Key Reagents | Outcome | Reference |

| Intramolecular Diels-Alder | 1,3,3-Trimethylcyclopentane | Silyl enol ether | Stereoselective formation of a cis-transoid-cis-tricyclo[7.3.0.0]dodecane | rsc.org |

| Intramolecular Nicholas Reaction | (1R,3S)-Camphoric Acid | Co₂(CO)₈, BF₃·Et₂O | Stereoselective synthesis of strained 1-oxa-3-cyclooctynes | mdpi.comresearchgate.net |

| Intramolecular 1,3-Dipolar Cycloaddition | N-ylides with tethered dipolarophiles | Heat or catalyst | Formation of fused heterocyclic systems (e.g., dipyrrolo[1,2-a]pyrazines) | acs.org |

Advanced Synthetic Techniques and Process Optimization

The efficient and scalable synthesis of this compound requires advanced techniques that go beyond traditional batch chemistry, focusing on continuous production, impurity control, and precise functionalization.

Continuous-Flow Microreactor Systems for Scalability

Continuous-flow microreactor systems offer significant advantages for the synthesis of fine chemicals, including improved safety, better heat and mass transfer, and enhanced scalability. For the synthesis of cyclic hydrocarbons, continuous hydrogenation in fixed-bed reactors is a well-established industrial process. For example, the hydrogenation of 1,2,3-trimethylbenzene (B126466) to produce cis,trans,cis-1,2,3-trimethylcyclohexane (B155982) can be achieved in continuous-flow reactors using a Pd/C catalyst at elevated pressure and temperature (e.g., 30 bar H₂, 100°C), with high yields and long catalyst lifetimes. This technology is directly applicable to the synthesis of this compound from corresponding aromatic precursors like trimethylcyclopentadiene.

Furthermore, cycloaddition reactions, which are key to building the cyclopentane ring, have been successfully adapted to continuous-flow systems. The 1,3-dipolar cycloaddition of azides and alkynes to form triazoles has been efficiently performed in flow reactors using copper powder as a catalyst. beilstein-journals.orgnih.gov These systems allow for safe handling of potentially unstable intermediates and enable gram-scale production in a straightforward manner. beilstein-journals.orgnih.gov The principles demonstrated, such as precise control over residence time, temperature, and pressure, can be applied to the intramolecular cycloadditions used in stereoselective this compound synthesis.

Impurity Formation and Mitigation in Preparative Syntheses

A common synthetic route to this compound involves the Friedel-Crafts alkylation of cyclopentane with methyl halides. However, this method is often plagued by competing side reactions that lead to a mixture of impurities. Common impurities include regioisomers such as 1,2,4-trimethylcyclopentane and ring-expansion products like 1,2,3-trimethylcyclohexane. These byproducts arise from carbocation rearrangements and isomerization under the acidic reaction conditions.

Mitigating the formation of these impurities requires careful optimization of reaction conditions, such as using milder Lewis acid catalysts and lower temperatures. However, the separation of the desired product from these structurally similar impurities is often necessary. Due to the similar boiling points of the isomers, purification typically requires high-efficiency fractional distillation or preparative gas chromatography (GC). The purity of the final product is then verified using analytical techniques like GC-MS, comparing retention indices against known standards.

| Synthetic Route | Common Impurities | Mitigation/Purification Method | Reference |

| Friedel-Crafts Alkylation of Cyclopentane | 1,2,4-trimethylcyclopentane, 1,2,3-trimethylcyclohexane | Optimization of reaction conditions, Fractional distillation, Preparative Gas Chromatography (GC) |

Regioselectivity Control in Functionalization Reactions

Achieving regioselectivity in the functionalization of a pre-existing this compound skeleton is critical for synthesizing specific derivatives. The three methyl groups create a distinct electronic and steric environment at each carbon of the cyclopentane ring, which can be exploited to direct subsequent reactions.

One powerful strategy is directed ortho-metalation, or in this case, directed C-H functionalization. Using organolithium reagents like butyllithium (B86547) (BuLi) in the presence of a directing group can achieve highly regioselective lithiation at a specific position, which can then be quenched with an electrophile. researcher.life While direct C-H activation on the simple hydrocarbon is challenging, the presence of a functional group on one of the methyl groups or the ring can direct this process.

For substrates containing unsaturation, such as a trimethylcyclopentene derivative, electrophilic additions can be controlled. The Friedel-Crafts acylation of 1,3,3-trimethyl-2-(trimethylsilyl)cyclopentene with various acid chlorides proceeds with high regioselectivity. researchgate.net The trimethylsilyl (B98337) group directs the incoming acyl group to the carbon atom it was attached to, providing a reliable method for introducing ketone functionalities at a specific position. researchgate.net Similarly, radical additions to unsaturated precursors can be controlled by the choice of catalyst and reaction conditions to favor the formation of one regioisomer over another. cornell.edu

Isomeric Forms and Stereochemical Relationships

The substitution pattern of this compound gives rise to a variety of isomers, which are categorized based on their structural differences and three-dimensional arrangements.

Structural Isomers of Trimethylcyclopentanes

Structural isomers, or constitutional isomers, share the same molecular formula (C8H16) but differ in the connectivity of their atoms. ualberta.ca For trimethylcyclopentane, this means the three methyl groups can be attached to different carbon atoms on the cyclopentane ring. Besides the 1,2,3-substitution pattern, other structural isomers exist, each with unique physical and chemical properties.

Table 1: Structural Isomers of Trimethylcyclopentane

| Isomer Name | Substitution Pattern |

| 1,1,2-Trimethylcyclopentane (B1633513) | Two methyl groups on C1, one on C2 |

| 1,1,3-Trimethylcyclopentane (B1620192) | Two methyl groups on C1, one on C3 |

| This compound | One methyl group each on C1, C2, and C3 |

| 1,2,4-Trimethylcyclopentane | One methyl group each on C1, C2, and C4 |

These different arrangements of substituents lead to distinct chemical compounds. ualberta.ca This article focuses exclusively on the stereoisomerism originating from the 1,2,3-substitution pattern.

Diastereoisomeric Configurations

For this compound, the spatial orientation of the three methyl groups relative to the plane of the cyclopentane ring results in geometric isomerism, a form of diastereomerism. The substituents can be either on the same side (cis) or on opposite sides (trans) of the ring. wikipedia.org This leads to three distinct geometric isomers for this compound. wordpress.com

cis,cis-1,2,3-trimethylcyclopentane: All three methyl groups are on the same side of the ring.

cis,trans-1,2,3-trimethylcyclopentane: Two methyl groups are on one side (cis to each other), and the third is on the opposite side.

trans,trans-1,2,3-trimethylcyclopentane: The methyl groups at C1 and C2 are trans, and the groups at C2 and C3 are also trans.

These diastereomers are not mirror images of each other and have different physical properties and energies.

Enantiomeric Forms and Chirality

Chirality arises when a molecule is non-superimposable on its mirror image. libretexts.org In this compound, the carbon atoms at positions 1, 2, and 3 are potential stereocenters. The presence of these three chiral centers could theoretically lead to a maximum of 2³ or eight stereoisomers. wordpress.comaskfilo.com However, the actual number is reduced due to the presence of meso compounds, which are achiral molecules that have stereocenters but also possess an internal plane of symmetry. wordpress.com

An analysis of the geometric isomers reveals the following:

The cis,cis-1,2,3-isomer has a plane of symmetry and is therefore an achiral meso compound. wordpress.com

The trans,trans-1,2,3-isomer also possesses a plane of symmetry and is a second meso compound. wordpress.com

The cis,trans-1,2,3-isomer is chiral and exists as a pair of non-superimposable mirror images, known as enantiomers (a d,l-pair). wordpress.comaskfilo.com

Therefore, this compound has a total of four distinct stereoisomers: two meso compounds and one pair of enantiomers. wordpress.comaskfilo.com

Table 2: Stereoisomers of this compound

| Geometric Isomer | Chirality | Number of Stereoisomers |

| cis,cis-1,2,3-trimethylcyclopentane | Achiral (meso) | 1 |

| cis,trans-1,2,3-trimethylcyclopentane | Chiral | 2 (one enantiomeric pair) |

| trans,trans-1,2,3-trimethylcyclopentane | Achiral (meso) | 1 |

| Total | 4 |

Principles of Cyclopentane Ring Conformation

The cyclopentane ring is not planar. wikipedia.orgworldscientific.com It adopts puckered conformations to minimize the inherent strain in its structure, a balance primarily between angle strain and torsional strain. pressbooks.pub

Ring Puckering and Pseudorotation Dynamics

A planar cyclopentane would have internal C-C-C bond angles of 108°, which is very close to the ideal tetrahedral angle of 109.5°, resulting in minimal angle strain. wikipedia.orglibretexts.org However, a planar structure would force all adjacent C-H bonds into fully eclipsed positions, creating significant torsional strain. pressbooks.publibretexts.org To alleviate this torsional strain, the ring puckers out of planarity. lumenlearning.com

Two primary puckered conformations for cyclopentane are the envelope (with Cs symmetry) and the half-chair (with C2 symmetry). wikipedia.orgwikipedia.org

In the envelope conformation , four carbon atoms are coplanar, while the fifth is bent out of the plane. lumenlearning.comacs.org This relieves some, but not all, of the torsional strain. libretexts.org

In the half-chair conformation , three adjacent carbons are in a plane, with the fourth above it and the fifth below it. acs.orgyoutube.com

For unsubstituted cyclopentane, the energy difference between these conformations is very small, and the ring rapidly interconverts between them in a process called pseudorotation . iupac.org This dynamic process involves the out-of-plane pucker moving around the ring, making all carbon atoms equivalent on average over time. worldscientific.comiupac.org The introduction of substituents, as in this compound, creates an energy barrier to this pseudorotation, making certain puckered conformations more stable than others. worldscientific.comacs.org

Strain Energy Contributions in Different Conformations

The total ring strain in a cycloalkane is a combination of angle strain and torsional strain.

Angle Strain: This arises from the deviation of bond angles from the ideal 109.5° for sp³-hybridized carbons. lumenlearning.com As noted, planar cyclopentane has very little angle strain. libretexts.org Puckering slightly increases this strain. pressbooks.pub

Torsional Strain: This results from the eclipsing of bonds on adjacent atoms. pressbooks.pub This is the major source of strain in a hypothetical planar cyclopentane. libretexts.org

The puckered conformations of cyclopentane represent a compromise that minimizes the total strain energy. While puckering slightly increases angle strain, it significantly relieves the more substantial torsional strain by moving bonds toward a more staggered arrangement. pressbooks.pub The total strain energy of unsubstituted cyclopentane is approximately 26 kJ/mol (6.2 kcal/mol), much lower than that of cyclopropane (B1198618) or cyclobutane. pressbooks.publumenlearning.com In this compound, additional steric interactions between the methyl groups will further influence the preferred conformation, favoring puckering that places the bulky methyl groups in positions that minimize unfavorable interactions.

Influence of Substituent Orientation (Axial vs. Equatorial) on Stability

The cyclopentane ring is not planar; it adopts puckered conformations to alleviate the torsional strain that would be present in a flat structure. wikipedia.orgfiveable.me The two most recognized conformations are the "envelope," where one carbon atom is out of the plane of the other four, and the "half-chair," where two adjacent carbons are displaced in opposite directions from the plane of the other three. wikipedia.org There is a minimal energy difference between these forms, and the molecule can rapidly interconvert between them through a process known as pseudorotation. wikipedia.org

In these puckered conformations, substituent positions are not identical. Analogous to the well-defined axial and equatorial positions in cyclohexane, the positions on a cyclopentane ring can be classified as axial-like (pointing more perpendicular to the ring's general plane) and equatorial-like (pointing more outwards). The stability of a substituted cyclopentane, such as this compound, is profoundly influenced by the orientation of its methyl groups.

For a given stereoisomer of this compound, the various possible envelope and half-chair conformations will exist in equilibrium, but the most populated and therefore most stable conformer will be the one that maximizes the number of methyl groups in equatorial-like positions. For instance, in a stereoisomer where two methyl groups can be equatorial while one is axial, this conformer would be significantly lower in energy (more stable) than a conformer where two are axial and one is equatorial.

Table 1: Illustrative Relative Energies for a this compound Conformer

| Conformer Description | Number of Axial-like CH₃ Groups | Number of Equatorial-like CH₃ Groups | Hypothetical Relative Gibbs Free Energy (ΔG°) (kJ/mol) |

| Conformer A (More Stable) | 1 | 2 | 0 (Reference) |

| Conformer B (Less Stable) | 2 | 1 | + 7.5 |

Conformational Analysis Methodologies

Conformational analysis is the study of the different spatial arrangements of atoms (conformations) that a molecule can adopt through rotation about single bonds and the relative stabilities of these arrangements. ucalgary.ca

Theoretical Frameworks for Conformational Equilibria

The stability of any molecular conformation is determined by the sum of several contributing factors, which are collectively known as strain. The most stable conformation represents a minimum on the potential energy surface. The theoretical framework for analyzing conformational equilibria is built on understanding these different types of strain:

Angle Strain : This occurs when bond angles are forced to deviate from their ideal values. For an sp³-hybridized carbon atom, the ideal tetrahedral angle is 109.5°. In cyclopentane, the internal angles of a regular pentagon are 108°, very close to the ideal value, meaning angle strain is minimal. wikipedia.orgfiveable.me Puckering of the ring causes minor deviations but does not introduce significant angle strain.

Torsional Strain (or Eclipsing Strain) : This is the repulsion between electrons in bonds on adjacent atoms. A planar cyclopentane would have all its C-H bonds on adjacent carbons fully eclipsed, creating substantial torsional strain. The ring puckers into envelope and half-chair conformations precisely to stagger these bonds, thus relieving this strain. wikipedia.org

Steric Strain : This results from non-bonded atoms being forced into close proximity, leading to repulsive van der Waals forces. In this compound, steric strain is a dominant factor in determining the most stable conformation. Interactions between the three methyl groups, especially when two are in a cis relationship, and between methyl groups and ring hydrogens, dictate the energy differences between conformers. The preference for equatorial-like positions is a direct consequence of minimizing steric strain.

Computational chemistry, using methods like Density Functional Theory (DFT) or ab initio calculations, provides a powerful tool for modeling these interactions and calculating the potential energy of different conformers. uni-muenchen.desouthampton.ac.uk

Boltzmann Population Analysis for Conformer Distribution

At any given temperature above absolute zero, molecules are in constant motion, and a sample will consist of a population of molecules distributed among all accessible conformational states. The relative population of these conformers is not equal; it is governed by the principles of statistical mechanics, specifically the Boltzmann distribution. libretexts.orgyoutube.com

The Boltzmann distribution describes the probability of a system being in a certain state as a function of that state's energy and the temperature. For a conformational equilibrium between two states, A and B, the relationship between their relative Gibbs free energy difference (ΔG°) and the equilibrium constant (K_eq) is given by the equation:

ΔG° = -RT ln(K_eq)

Where:

ΔG° is the standard Gibbs free energy difference between the conformers.

R is the gas constant (8.314 J/mol·K).

T is the absolute temperature in Kelvin.

K_eq is the equilibrium constant, which is the ratio of the concentration of the more stable conformer to the less stable conformer ([B]/[A]).

This equation allows chemists to calculate the percentage of each conformer present at equilibrium if their energy difference is known. A larger energy difference results in a higher population of the more stable conformer.

Table 2: Illustrative Conformer Population Analysis at 298 K (25 °C)

Based on the hypothetical energy values from Table 1.

| Conformer Comparison | ΔG° (kJ/mol) | K_eq (=[More Stable]/[Less Stable]) | Population of More Stable Conformer (A) | Population of Less Stable Conformer (B) |

| A vs. B | 7.5 | 20.6 | 95.4% | 4.6% |

Calculation Steps:

Convert ΔG° to J/mol: 7.5 kJ/mol = 7500 J/mol

Calculate K_eq: K_eq = exp(-ΔG° / RT) = exp(-7500 / (8.314 * 298)) ≈ 20.6

Calculate Population: Since K_eq = [A]/[B], and [A] + [B] = 100%, we have 20.6[B] + [B] = 100%, so 21.6[B] = 100%. This gives [B] ≈ 4.6% and [A] ≈ 95.4%.

This analysis demonstrates that even a modest energy difference of 7.5 kJ/mol results in the vast majority of molecules adopting the more stable conformation at room temperature. youtube.comchemistrysteps.com

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for the stereochemical elucidation of this compound isomers. The chemical environment of each proton and carbon atom is highly sensitive to the local geometry, allowing for detailed analysis of the molecule's three-dimensional structure. rsc.org

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) for Diastereomeric Distinctions

¹³C NMR spectroscopy is a powerful tool for differentiating diastereomers of this compound. The chemical shift of each carbon atom is influenced by its steric environment. For instance, carbons bearing axially oriented methyl groups typically exhibit upfield shifts compared to those with equatorial methyl groups due to the γ-gauche effect. researchgate.net This principle allows for the distinction between isomers based on the substitution pattern.

In substituted cyclopentanes, the number of unique carbon signals in the ¹³C NMR spectrum can indicate the molecule's symmetry. For example, a stereoisomer with a plane of symmetry will show fewer carbon signals than an asymmetric isomer. The chemical shifts for sp³-hybridized carbons in cyclic alkanes generally appear in the 0 to 90 δ range. libretexts.org By comparing the observed chemical shifts with predicted values from computational models or with data from known analogs, a confident assignment of the diastereomeric form can be made. researchgate.net

Table 1: Representative ¹³C NMR Chemical Shift Data for Substituted Cycloalkanes This table provides examples of how substituent orientation affects ¹³C chemical shifts in related cyclohexane systems, illustrating the principles applicable to trimethylcyclopentanes.

| Compound/Carbon | Axial Substituent (δ, ppm) | Equatorial Substituent (δ, ppm) |

|---|---|---|

| Methylcyclohexane, C1 | 26.6 | 33.0 |

| Methylcyclohexane, Me | 18.7 | 22.8 |

Data is illustrative and based on principles observed in substituted cyclohexanes.

Proton Nuclear Magnetic Resonance (¹H NMR) for Stereochemical Assignments

¹H NMR spectroscopy provides crucial information through chemical shifts, signal multiplicity, and coupling constants. The protons on the cyclopentane ring and the methyl groups will have distinct chemical shifts depending on their stereochemical environment (axial vs. equatorial) and their relationship to the adjacent methyl groups. masterorganicchemistry.com

Protons in a more sterically crowded environment are typically deshielded and appear at a lower field. For example, a proton that is cis to two adjacent methyl groups will have a different chemical shift than a proton that is trans to them. The integration of the signals corresponds to the number of protons, while the splitting pattern (e.g., doublet, triplet) reveals the number of neighboring protons. In complex cases, where signals overlap, two-dimensional NMR techniques are employed for unambiguous assignment. rsc.org

Nuclear Overhauser Effect Spectroscopy (NOESY) for Spatial Proximity Analysis

Nuclear Overhauser Effect Spectroscopy (NOESY) is a two-dimensional NMR technique that is indispensable for determining the spatial proximity of atoms within a molecule. It detects through-space interactions between protons that are close to each other, typically within 5 Å.

For this compound, a NOESY experiment can definitively establish the relative stereochemistry of the methyl groups. For instance, a cross-peak between the protons of the methyl group at C1 and the methyl group at C2 would indicate that they are on the same side of the cyclopentane ring (cis). Conversely, the absence of such a cross-peak, coupled with a cross-peak to a ring proton on the opposite face, would suggest a trans relationship. This analysis of spatial correlations is fundamental to assigning the (1α,2α,3α), (1α,2α,3β), and (1α,2β,3α) configurations.

Dynamic NMR for Conformational Interconversion Studies

The cyclopentane ring is not planar and exists in a dynamic equilibrium of puckered conformations, primarily the envelope and half-chair forms. wikipedia.org These conformations can interconvert rapidly on the NMR timescale at room temperature, a process known as pseudorotation. Dynamic NMR (DNMR), which involves recording NMR spectra at various temperatures, can be used to study these conformational changes.

At low temperatures, the rate of interconversion can be slowed sufficiently to "freeze out" individual conformers. This may result in the broadening and subsequent splitting of NMR signals as the temperature is lowered. By analyzing the changes in the NMR spectrum as a function of temperature, it is possible to determine the energy barriers for conformational interconversion and to identify the preferred conformation of a particular stereoisomer. future4200.com Such studies can reveal how the stereochemistry of the methyl groups influences the conformational preferences of the cyclopentane ring.

Correlation of Coupling Constants with Dihedral Angles

The magnitude of the vicinal proton-proton coupling constant (³JHH) is dependent on the dihedral angle between the two coupled protons, as described by the Karplus equation. numberanalytics.com This relationship is a powerful tool for determining the conformation of the cyclopentane ring. libretexts.org

In the puckered cyclopentane ring, the dihedral angles between adjacent protons are fixed in any given conformation. By measuring the ³JHH values from a high-resolution ¹H NMR spectrum, it is possible to calculate the dihedral angles and thus deduce the ring's pucker and the relative orientation of the substituents. rubingroup.org For example, a large coupling constant (typically 7–12 Hz) is indicative of a trans-diaxial relationship (dihedral angle ~180°), while smaller coupling constants (typically 2–5 Hz) are observed for cis (axial-equatorial or equatorial-equatorial) relationships where the dihedral angle is around 60°. rubingroup.orgrsc.org

Mass Spectrometry Techniques

Mass spectrometry (MS) is used to determine the molecular weight of this compound and to gain structural information from its fragmentation pattern. The molecular formula, C₈H₁₆, corresponds to a molecular weight of 112.21 g/mol . nih.gov

When subjected to electron ionization (EI), the molecule loses an electron to form a molecular ion (M⁺), which can then undergo fragmentation. acdlabs.com The pattern of fragment ions is characteristic of the compound's structure. For alkanes, fragmentation often involves the loss of alkyl radicals. libretexts.org Common fragments for this compound would include the loss of a methyl group (M-15), an ethyl group (M-29), or a propyl group (M-43).

While the mass spectra of different stereoisomers are often very similar, subtle differences in the relative abundances of certain fragment ions can sometimes be used for differentiation, especially when coupled with a separation technique like gas chromatography (GC-MS). The fragmentation is influenced by the stability of the resulting carbocations, which can be affected by the stereochemistry of the parent molecule. acdlabs.com A representative mass spectrum for c,c,c-1,2,3-trimethylcyclopentane shows significant peaks at m/z values such as 41, 55, 70, and 97, with the base peak often being m/z 70. restek.com

Table 2: Common Fragment Ions in the Mass Spectrum of Alkanes

| Fragment | Mass Lost (amu) | Resulting m/z for C₈H₁₆ |

|---|---|---|

| [M - CH₃]⁺ | 15 | 97 |

| [M - C₂H₅]⁺ | 29 | 83 |

| [M - C₃H₇]⁺ | 43 | 69 |

This table illustrates common fragmentation pathways for branched alkanes.

High-Resolution Mass Spectrometry (HRMS) for Isomeric Differentiation

Other Spectroscopic and Crystallographic Methods

Beyond mass spectrometry, other spectroscopic and crystallographic techniques provide complementary information, enabling reaction monitoring and definitive stereochemical assignment.

In situ Infrared (IR) Spectroscopy is a powerful technique for studying chemical reactions in real-time. msesupplies.com It allows researchers to monitor the concentration of reactants, intermediates, and products by detecting their characteristic vibrational frequencies (stretching, bending) as the reaction progresses. rsc.org An IR cell can be designed to function as a microreactor, allowing the catalytic process to be observed under relevant temperature and pressure conditions. wiley.com

While specific literature detailing the in-situ IR monitoring of this compound synthesis is not prominent, the technique is broadly applicable. For example, in a synthesis involving the alkylation of a cyclopentane precursor, one could monitor the reaction by observing the disappearance of reactant-specific IR bands and the concurrent appearance of bands characteristic of the product, this compound. Key vibrational modes would include the C-H stretching and bending frequencies of the methyl groups and the cyclopentane ring. This real-time analysis provides crucial insights into reaction kinetics and mechanisms. msesupplies.comrsc.orgwiley.com

X-ray crystallography is the gold standard for the unambiguous determination of a molecule's three-dimensional structure, including its absolute stereochemistry. However, this technique requires the sample to be in a crystalline form. Since this compound is a liquid at room temperature, it must first be converted into a suitable solid derivative.

Researchers have successfully used this strategy on related trimethylcyclopentane structures. By synthesizing a derivative that readily crystallizes, such as a salt or a complex, the stereocenters of the original molecule can be definitively assigned. For example, the crystal structures of derivatives like (1R,3S)-1,2,2-trimethylcyclopentane-1,3-diammonium sulfate (B86663) and (1S,3R)-1-carboxy-2,2,3-trimethylcyclopentane-1-ammonium nitrate (B79036) have been determined. researchgate.netresearchgate.net These analyses provide precise bond lengths, bond angles, and the absolute configuration of the chiral centers, offering incontrovertible proof of the molecule's stereochemistry.

Table 4: Examples of Crystallographic Studies on Trimethylcyclopentane Derivatives

| Derivative Compound | Crystal System | Space Group | Use |

|---|---|---|---|

| (1R,3S)-1,2,2-Trimethylcyclopentane-1,3-diammonium sulfate | Orthorhombic | P2₁2₁2₁ | Definitive stereochemical assignment of a related structure. |

| (1S,3R)-1-Carboxy-2,2,3-trimethylcyclopentane-1-ammonium nitrate | Monoclinic | P2₁ | Elucidation of 3D hydrogen-bonded network and stereochemistry. |

| [Cu(L)₂Cl]BF₄ (L = d-(+)-1,2,2-trimethylcyclopentane-1,3-diamine) | Orthorhombic | P2₁2₁2₁ | Characterization of a chiral metal complex. |

Data sourced from crystallographic studies. researchgate.netresearchgate.netupo.es

Molecular Modeling and Simulation Approaches

Molecular modeling and simulation techniques are instrumental in understanding the three-dimensional structure and dynamic nature of this compound. These methods rely on classical mechanics to model the interactions between atoms.

The cyclopentane ring is not planar and exists in puckered conformations to relieve strain from eclipsing interactions. wikipedia.org The two primary puckered conformations are the "envelope" and the "half-chair". wikipedia.org There is little energy difference between these forms, and the molecule can readily interconvert between them or adopt an intermediate conformation. wikipedia.org The addition of three methyl groups at the 1, 2, and 3 positions introduces multiple stereoisomers (e.g., (1α,2α,3α)-, (1α,2α,3β)-, and (1α,2β,3α)-) and further complicates the conformational possibilities. wikipedia.orgnih.govnist.gov

Molecular Mechanics (MM) is a computational method used to calculate the potential energy of a molecule as a function of its atomic coordinates. By using force fields—sets of parameters that define the energy of bond stretching, angle bending, torsional angles, and non-bonded interactions—MM can efficiently explore the conformational space of this compound. This analysis helps identify the most stable (lowest energy) conformations for each stereoisomer by quantifying the steric strain introduced by the different spatial arrangements of the methyl groups. For instance, MM calculations can determine the relative energies of conformations where methyl groups are in axial versus equatorial-like positions, providing insight into the most populated conformers at equilibrium.

While MM focuses on static structures, Molecular Dynamics (MD) simulations are used to study the time-dependent behavior of molecules. researchgate.net MD simulations solve Newton's equations of motion for a system of atoms, providing a trajectory that describes how the positions and velocities of the atoms evolve over time. researchgate.netulakbim.gov.tr

For this compound, MD simulations can reveal the dynamics of ring pucker and the rotation of the methyl groups. By simulating the molecule over a period of time (from picoseconds to nanoseconds), researchers can observe the transitions between different envelope and half-chair conformations and calculate the free energy barriers associated with these changes. ulakbim.gov.tr These simulations provide a detailed picture of the molecule's flexibility and how its shape fluctuates at a given temperature, which influences its physical and chemical properties.

The interaction of hydrocarbon molecules with surfaces is critical in fields like catalysis and materials science. MD simulations can be employed to study the adsorption of this compound on various substrates. Recent studies have focused on its interaction with graphene, a novel two-dimensional material with exceptional properties. mdpi.comresearchgate.net

In one theoretical study, the adsorption of this compound on a pristine graphene surface was investigated. mdpi.comresearchgate.net The simulations showed that the molecule adsorbs onto the graphene sheet, with the cyclopentane ring's alkyl residue arranging itself perpendicular to the graphene plane. researchgate.net These studies calculate key parameters such as adsorption distance and energy, which quantify the strength of the interaction. mdpi.com The primary forces driving this adsorption are weak, non-covalent van der Waals or dispersion forces between the hydrocarbon and the graphene surface. mdpi.com

| Compound | Adsorption Distance, d (Å) | Adsorption Energy, Eads (kJ mol−1) |

|---|---|---|

| This compound | 3.74 | -48.1 |

| 2-ethyl-1,3-dimethylcyclopentane | 3.67 | -53.2 |

| 2-propyl-1,3-dimethylcyclopentane | 3.50 | -58.5 |

| 2-butyl-1,3-dimethylcyclopentane | 3.61 | -64.1 |

Molecular Dynamics (MD) Simulations for Dynamic Behavior

Quantum Chemical Calculations

Quantum chemical calculations, based on the principles of quantum mechanics, provide a more detailed description of electronic structure and reactivity compared to classical methods.

Density Functional Theory (DFT) is a widely used quantum mechanical method for investigating the electronic properties of molecules. mdpi.com DFT has been applied to study the adsorption of this compound on graphene, calculating adsorption energies and analyzing charge density differences to understand the nature of the surface-molecule interaction. mdpi.comresearchgate.net The calculated adsorption energy for this compound on graphene was -48.1 kJ mol⁻¹. researchgate.net

DFT is also used to calculate fundamental thermochemical properties. In a benchmark study of various computational models, the gas-phase enthalpy of formation (ΔfH°gas) for (1R,2R,3S)-1,2,3-trimethylcyclopentane was calculated using different levels of theory. aip.org These calculations are crucial for understanding the stability of the molecule. Furthermore, DFT studies have been used to investigate the reactivity of substituted cyclopentanes, revealing that steric hindrance from the three methyl groups in this compound increases the energy barrier for reactions like palladium-catalyzed C-H activation compared to less substituted cyclopentanes.

| Method | Calculated ΔfH°gas (kcal/mol) | Deviation from Experimental |

|---|---|---|

| Experiment | -45.09 | N/A |

| G4 | -40.20 | -4.89 |

| G4(MP2) | -40.09 | -5.00 |

| CBS-APNO | -39.59 | -5.50 |

| W1U | -37.99 | -7.10 |

| W1BD | -38.66 | -6.43 |

| W1RO | -39.24 | -5.85 |

Quantum chemical calculations are a powerful tool for predicting spectroscopic parameters, which can aid in the interpretation of experimental spectra. nih.govliverpool.ac.uk Methods like DFT can be used to calculate properties such as Nuclear Magnetic Resonance (NMR) chemical shifts and coupling constants.

For a molecule with several stereoisomers like this compound, distinguishing between them experimentally can be challenging. Theoretical predictions of ¹H and ¹³C NMR spectra for each isomer can be invaluable. The process involves first finding the minimum energy conformation of the isomer using methods like MM or DFT, and then performing a specialized DFT calculation (often using the GIAO—Gauge-Including Atomic Orbital—method) to predict the chemical shifts for each nucleus. By comparing the predicted spectra for all possible isomers with the experimental spectrum, a confident assignment of the correct stereochemistry can be made. Computational modeling can also predict through-space interactions, such as the Nuclear Overhauser Effect (NOE), which are dependent on the proton-proton distances in the molecule's specific 3D conformation.

Elucidation of Transition States and Reaction Pathways

Computational chemistry provides powerful tools for mapping the potential energy surfaces of chemical reactions involving this compound. Through quantum chemical calculations, it is possible to identify and characterize the transition states that connect reactants, intermediates, and products, thereby elucidating detailed reaction pathways.

Theoretical studies on the thermal decomposition of related cycloalkanes, such as cyclopentane and cyclohexane, have established that the primary reaction mechanism often involves the formation of a biradical intermediate through homolytic C-C bond cleavage. researchgate.netarxiv.org For cyclopentane, subsequent decomposition of this biradical can proceed through several routes, with the formation of 1-pentene (B89616) via an intramolecular hydrogen transfer being one of the most energetically favorable pathways. arxiv.org While specific, detailed pathway analyses for this compound are not extensively documented in the provided literature, the foundational mechanisms observed for the parent cyclopentane ring are applicable. The presence of methyl groups, however, introduces additional complexities, including alternative sites for radical formation and different steric and electronic influences on the transition states.

Quantum chemical methods like Density Functional Theory (DFT) are instrumental in quantifying the energetic barriers of these pathways. For instance, in catalytic functionalization reactions, such as palladium-catalyzed C–H activation, the steric hindrance imposed by the three adjacent methyl groups on the this compound ring significantly impacts the reaction's feasibility. Computational studies using DFT have revealed that the transition-state energies for C-H activation at the 4-position are considerably higher (by 10–15 kJ/mol) for this compound compared to less-substituted cyclopentanes. This increased activation energy is a direct consequence of the steric clash between the catalyst's ligands and the methyl groups during the formation of the transition state complex.

The use of high-level quantum chemical calculations allows for the prediction of reaction rates and validation of proposed mechanisms against experimental data, where available. arxiv.orgfigshare.com Methods like the Complete Basis Set (CBS-QB3) level of theory have been successfully employed to study the gas-phase unimolecular decomposition of cycloalkanes, providing accurate thermochemical data and activation barriers for elementary reactions. researchgate.netarxiv.org These computational approaches are essential for understanding how the substitution pattern in this compound directs reaction outcomes and modifies the energy landscape compared to simpler cycloalkanes. rsc.org

Theoretical Prediction of Molecular Properties and Reactivity Trends

Predictive Models for Regioselectivity and Stereoselectivity

Theoretical and computational models are crucial for predicting the regioselectivity and stereoselectivity of reactions involving this compound, where the spatial arrangement of the methyl groups creates a complex steric environment. Our understanding of stereoselectivity is qualitatively based on differences in steric and electronic effects among multiple competing reaction pathways. arxiv.org

Predictive Models for Regioselectivity: Regioselectivity—the preference for reaction at one position over another—is heavily influenced by the steric accessibility of reaction sites. In this compound, the methyl groups at the C1, C2, and C3 positions sterically shield these areas of the molecule.

Reaction Rules: Empirical rules like Zaitsev's rule can predict regioselectivity in elimination reactions, stating that the more stable (more substituted) alkene is typically the major product. uleth.ca Computational models can refine these predictions by calculating the thermodynamic stabilities of the potential alkene products formed from a this compound derivative.

Predictive Models for Stereoselectivity: Stereoselectivity—the preference for the formation of one stereoisomer over another—is determined by the subtle energy differences between diastereomeric transition states.

Quantitative Modeling: Advances in computational chemistry allow for the quantitative calculation of these energy differences, moving beyond qualitative predictions. rsc.org By modeling the transition states for attack on different faces of the cyclopentane ring (e.g., leading to a cis or trans product), the lowest-energy pathway and therefore the major stereoisomer can be predicted. Theoretical calculations have shown excellent agreement with experimental outcomes in predicting the stereoselectivity of reactions involving complex cyclopentane derivatives. researchgate.netnih.gov

Machine Learning: Emerging techniques in machine learning are being applied to predict stereoselectivity. arxiv.org These models are trained on datasets of reactions with known stereochemical outcomes and can learn complex relationships between substrate structure, catalyst, and the resulting stereoisomerism. arxiv.org Such an approach could be used to predict the outcome of asymmetric transformations on a this compound scaffold.

The table below summarizes computational approaches for predicting selectivity in reactions of this compound.

| Selectivity Type | Predictive Approach | Key Factors Analyzed | Example Application |

| Regioselectivity | Steric Mapping (Molecular Mechanics) | Steric accessibility of different C-H bonds on the ring. | Predicting C-H activation at the C4/C5 positions. |

| Thermodynamic Calculations (DFT) | Relative stability of potential isomeric products. | Predicting the major product in elimination reactions. | |

| Stereoselectivity | Transition State Modeling (DFT) | Energy differences between diastereomeric transition states. | Predicting cis/trans selectivity in addition reactions. |

| Machine Learning Models | Complex patterns correlating structure to outcome. arxiv.org | High-throughput screening for optimal chiral catalysts. |

Stability Predictions for Isomers and Derivatives

The thermodynamic stability of the various stereoisomers of this compound is governed by the conformational preferences of the five-membered ring and the steric interactions between the methyl substituents. Unlike the relatively rigid cyclopropane, cyclopentane is non-planar and puckered to relieve the torsional strain that would be present in a flat conformation. jove.comlibretexts.org It primarily adopts two puckered conformations: the "envelope" and the "half-chair," which rapidly interconvert. libretexts.orgfiveable.me

The introduction of substituents like methyl groups leads to different energetic penalties depending on their relative orientations (cis or trans) and their positions within the puckered ring (axial-like or equatorial-like).

Steric Strain: Isomers with multiple cis substituents on the same face of the ring generally experience greater steric strain (van der Waals repulsion) than trans isomers where the groups are on opposite faces. Specifically, 1,2- and 1,3-cis-diaxial-like interactions are highly destabilizing. The most stable conformations will seek to place the maximum number of methyl groups in equatorial-like positions to minimize these unfavorable interactions. pdx.edu

Thermodynamic Instability: Research findings indicate that isomers with greater steric strain exhibit higher thermodynamic instability. For example, the (1α,2α,3α)-isomer, where all three methyl groups can be considered cis, experiences significant steric strain, which is reflected in its physical properties compared to other isomers.

Computational Energy Predictions: Quantum chemical calculations can precisely quantify the relative stabilities of different isomers. By optimizing the geometry of each stereoisomer and calculating its electronic energy, a clear ranking of stability can be established. For related complex cyclopentane derivatives, theoretical calculations have shown that the energy difference between stable and unstable stereoisomers can be significant, on the order of several kcal/mol, which aligns with experimentally observed product distributions. nih.gov

The predicted stability trend for common isomers of this compound, based on minimizing steric interactions, is summarized in the table below.

| Isomer Configuration | Description | Key Steric Interactions | Predicted Relative Stability |

| trans,trans-(1,2,3) | e.g., (1α,2β,3α) - Me at C2 is trans to Me at C1 and C3. | Minimized 1,2- and 1,3-diaxial interactions. | High |

| cis,trans-(1,2,3) | e.g., (1α,2α,3β) - Me at C1/C2 are cis, Me at C3 is trans. wikipedia.org | One significant 1,2-cis interaction. | Intermediate |

| cis,cis-(1,2,3) | e.g., (1α,2α,3α) - All methyl groups are cis. | Severe 1,2-cis and 1,3-cis steric repulsion. | Low |

Oxidation Reactions of this compound

The oxidation of this compound involves the cleavage of C-H or C-C bonds to introduce oxygen-containing functional groups. The reaction's outcome is highly dependent on the nature of the oxidizing agent and the reaction conditions.

Strong oxidizing agents can attack the tertiary C-H bonds present in this compound due to the relative stability of the resulting tertiary radical or carbocation intermediate. While specific studies on this compound are not extensively documented, analogies can be drawn from similar cycloalkanes. For instance, the oxidation of the analogous compound cis,trans,cis-1,2,3-trimethylcyclohexane with agents like potassium permanganate (B83412) (KMnO₄) or chromium trioxide (CrO₃) targets the tertiary C-H bonds adjacent to the methyl groups.

The mechanism with an agent like KMnO₄ in acidic or neutral media is believed to proceed via a radical pathway. The permanganate abstracts a hydrogen atom from one of the tertiary carbons (C1, C2, or C3), forming a tertiary alkyl radical. This radical is then further oxidized to a carbocation or directly hydroxylated. Subsequent oxidation steps can lead to the formation of ketones or the cleavage of the cyclopentane ring. The stereochemistry of the starting material influences which C-H bonds are more accessible to the oxidant.

Table 1: Reactivity of Related Cycloalkanes with Strong Oxidizing Agents

| Compound | Oxidizing Agent | Major Product Type | Reaction Characteristic |

|---|---|---|---|

| cis,trans,cis-1,2,3-Trimethylcyclohexane | Potassium permanganate (KMnO₄) | Ketones | Oxidation of tertiary C–H bonds. |

| cis,trans,cis-1,2,3-Trimethylcyclohexane | Chromium trioxide (CrO₃) | Carbonyl compounds | Selective oxidation of axial groups. |

| Camphor (B46023) (a trimethyl-bicycloalkane) | Peracetic Acid | Lactone (e.g., 1,2-campholide) | Baeyer-Villiger oxidation mechanism. acs.org |

This table presents data for analogous compounds to infer potential reactivity for this compound.

The oxidation of this compound can be driven further to yield carboxylic acid derivatives, often involving ring-opening reactions. The synthesis of carboxylic acids from related trimethylcyclopentane structures has been documented, typically starting from functionalized precursors. For example, the reaction of camphor, a bicyclic compound containing a trimethylcyclopentane ring, can lead to the formation of carboxylic acids through oxidative cleavage. google.com A process involving the reaction of α,α-dihalocamphor with hydroxyl ions results in the cleavage of the camphor ring to form 3-dihalomethyl-1-carboxy-1,2,2-trimethylcyclopentane. google.com

Furthermore, research has demonstrated the synthesis of various substituted trimethylcyclopentane carboxylic acids, such as (1R,3S)-3-(1H-Benzo[d]imidazol-2-yl)-1,2,2-trimethylcyclopentane-1-carboxylic acid from (1R,3S)-camphoric acid, and 3-[(4-Fluorophenyl)carbamoyl]-1,2,2-trimethylcyclopentane-1-carboxylic acid. iucr.orgsmolecule.com These syntheses, while starting from already functionalized rings, underscore the stability of the trimethylcyclopentane carboxylic acid scaffold.

Mechanisms of Oxidation with Strong Oxidizing Agents

Reduction Reactions (Hydrogenation)

As a saturated alkane, this compound itself is not susceptible to reduction under standard catalytic hydrogenation conditions. However, its synthesis often involves the hydrogenation of an unsaturated precursor, such as 1,2,3-trimethylcyclopentene (B13819373) or a methyl-substituted cyclopentadiene.

The catalytic hydrogenation of unsaturated cyclopentane rings is a common method for producing saturated cycloalkanes like this compound. This process involves the addition of hydrogen (H₂) across the double bond(s) of the precursor in the presence of a metal catalyst.

A key pathway is the hydrogenation of methyl-substituted cyclopentadienes. This reaction is often performed as a continuous process. Palladium supported on γ-alumina (γ-Al₂O₃) is an effective catalyst, enabling selective hydrogenation while preserving the stereochemistry of the methyl groups. The reaction is typically carried out in a solvent like cyclopentane or n-hexane to manage solubility and heat dissipation.

Table 2: Typical Conditions for Catalytic Hydrogenation to form Trimethylcyclopentanes

| Parameter | Value/Condition | Purpose | Reference |

|---|---|---|---|

| Catalyst System | 0.2–0.6 wt% Palladium on γ-Al₂O₃ | Enables selective hydrogenation and preserves methyl group orientation. | |

| Solvent Systems | Cyclopentane or n-hexane | Enhances substrate solubility and dissipates heat. | |

| Temperature | 44–72°C (Optimal: 60–65°C) | Balances reaction rate and catalyst stability. | |

| Pressure | 0.9–1.8 MPa | Ensures sufficient hydrogen availability for the reaction. |

The stereochemistry of the final this compound product is determined by the structure of the unsaturated precursor and the hydrogenation conditions. The catalytic hydrogenation of a cyclopentene typically involves the syn-addition of two hydrogen atoms to the same face of the double bond. The direction of hydrogen addition (from the top or bottom face of the ring) is influenced by the steric hindrance presented by the existing methyl groups.

For example, the hydrogenation of 1,2,3-trimethylcyclopentene will lead to the formation of different stereoisomers of this compound depending on the initial stereochemistry of the alkene and the face of hydrogen attack. The catalyst plays a crucial role; systems like palladium on γ-Al₂O₃ are noted for preserving the orientation of the methyl groups during the reaction. The molecule has three chiral centers, leading to the possibility of several stereoisomers, including meso compounds and enantiomeric pairs. askfilo.com The precise catalytic methods employed are critical for synthesizing specific stereoisomers like (1α,2β,3α)-1,2,3-trimethylcyclopentane.

Catalytic Hydrogenation Pathways

Substitution Reactions

Substitution reactions on this compound, an alkane, typically proceed through a free-radical mechanism, most commonly radical halogenation. This type of reaction is initiated by ultraviolet (UV) light or high temperatures.

The mechanism involves three steps: initiation, propagation, and termination. In the case of chlorination, UV light homolytically cleaves the Cl-Cl bond to generate two chlorine radicals (initiation). A chlorine radical then abstracts a hydrogen atom from the this compound ring to form hydrogen chloride (HCl) and an alkyl radical (propagation). This alkyl radical then reacts with another chlorine molecule (Cl₂) to form a chloro-trimethylcyclopentane and a new chlorine radical, continuing the chain.

The regioselectivity of the halogenation is determined by the stability of the radical intermediate. Tertiary radicals are more stable than secondary, which are more stable than primary. Since this compound possesses three tertiary hydrogens (at positions 1, 2, and 3), these sites are preferentially attacked. Drawing an analogy from the radical halogenation of cis,trans,cis-1,2,3-trimethylcyclohexane, tertiary hydrogens are preferentially abstracted due to the stabilizing effect of the alkyl groups on the resulting radical. Therefore, the major monosubstitution product would be a 1-halo-1,2,3-trimethylcyclopentane.

Table 3: Predicted Selectivity in Radical Halogenation

| Reaction Type | Reagent/Conditions | Predicted Major Product(s) | Selectivity Factor | Reference (by Analogy) |

|---|---|---|---|---|

| Chlorination | Cl₂, UV light | 1-chloro-1,2,3-trimethylcyclopentane | Tertiary > Secondary |

Halogenation Mechanisms (e.g., Chlorination, Bromination)

Halogenation of this compound proceeds via a free-radical substitution mechanism, typically initiated by ultraviolet (UV) light or heat. ualberta.ca In this type of reaction, a hydrogen atom on the cyclopentane ring is replaced by a halogen atom (e.g., chlorine or bromine).

The selectivity of the reaction is a key factor. The stability of the resulting alkyl radical intermediate determines the major product. Tertiary radicals are the most stable, followed by secondary, and then primary radicals. ualberta.ca For this compound, the hydrogen atoms at the tertiary positions (carbons 1, 2, and 3) are the most likely to be substituted. For instance, in the bromination of 1,1,3-trimethylcyclopentane, the tertiary hydrogen is preferentially abstracted to form the most stable radical, leading to the major substitution product at that position. ualberta.ca A similar selectivity is expected for this compound.

Common reagents for this reaction include chlorine (Cl₂) or bromine (Br₂) under UV light, or N-bromosuccinimide (NBS), which is also a source of bromine radicals.

Table 1: Radical Halogenation of Trimethylcyclopentanes

| Reaction Type | Reagent/Conditions | Preferential Site of Attack | Rationale |

|---|---|---|---|

| Chlorination | Cl₂, UV light | Tertiary C-H bonds | Formation of the most stable tertiary radical intermediate. ualberta.ca |

| Bromination | Br₂, UV light | Tertiary C-H bonds | High selectivity for the formation of the most stable radical. ualberta.ca |

| Bromination | N-Bromosuccinimide (NBS), UV initiation | Tertiary C-H bonds | NBS is a selective brominating agent for allylic and benzylic positions, and also for tertiary C-H bonds. |

Radical Initiation in Substitution Reactions

The initiation step is the crucial first phase in free-radical halogenation, where the halogen molecule is broken down into reactive radical species. masterorganicchemistry.com This process requires an input of energy, typically from UV light or heat, to overcome the bond dissociation energy of the halogen-halogen bond (e.g., Cl-Cl or Br-Br). ualberta.ca

The mechanism proceeds in three main stages:

Initiation: The halogen molecule absorbs energy and undergoes homolytic cleavage, where the bonding electron pair is split evenly between the two atoms. This creates two halogen radicals. masterorganicchemistry.com

X₂ + light/heat → 2 X• (where X = Cl or Br)

Propagation: A halogen radical abstracts a hydrogen atom from the this compound molecule, preferentially from a tertiary carbon, to form a hydrogen halide and a tertiary alkyl radical. This alkyl radical then reacts with another halogen molecule to form the halogenated product and a new halogen radical, which continues the chain reaction. masterorganicchemistry.com

R-H + X• → R• + H-X

R• + X₂ → R-X + X•

Termination: The chain reaction is terminated when two radicals combine to form a stable, non-radical species. This can happen in several ways, such as the combination of two halogen radicals or an alkyl radical with a halogen radical. masterorganicchemistry.com

Derivatization Reactions for Functionalization

Derivatization involves converting a compound into a derivative through a chemical reaction. For a saturated alkane like this compound, this requires breaking a C-H bond to introduce a new functional group.

While direct functionalization of the unactivated C-H bonds of this compound is challenging, derivatives of the trimethylcyclopentane core are widely used as starting materials for synthesizing more complex molecules. These derivatives often originate from natural products like camphor, which possesses a 1,2,2-trimethylcyclopentane skeleton.

Key strategies for functionalization include:

Synthesis of Carboxylic Acids: A notable example is the preparation of 3-dihalomethyl-1-carboxy-1,2,2-trimethylcyclopentane from camphor. This process involves a haloform-type reaction mechanism that results in the cleavage of the cyclopentane ring at a bond adjacent to a carbonyl group, ultimately introducing a carboxylic acid function. google.com

Synthesis of Amines: Diamine derivatives, such as (1S,3R)-1,3-diamino-1,2,2-trimethylcyclopentane, can be synthesized from camphor derivatives through processes like the Schmidt degradation-reaction. uni-heidelberg.de These chiral diamines serve as building blocks in coordination chemistry. rsc.org

Asymmetric Sulfonylation: Modern photocatalytic methods allow for the direct functionalization of C(sp³)-H bonds. A dual catalysis system using an organophotocatalyst and a chiral nickel complex can achieve a three-component reaction between a cycloalkane, an SO₂ surrogate (like DABCO·(SO₂)₂), and a Michael acceptor. This introduces a chiral sulfone group onto the alkane skeleton. nih.gov This method provides a direct route to functionalized products from simple cycloalkanes. nih.gov

The specific three-dimensional arrangement of the methyl groups (stereochemistry) on the cyclopentane ring exerts significant control over the outcome of derivatization reactions. The steric hindrance and conformational preferences of different isomers dictate the accessibility of reaction sites and can lead to highly stereoselective transformations.

A compelling example is the synthesis of strained 1-oxa-3-cyclooctynes starting from (1R,3S)-camphoric acid, a derivative of 1,2,2-trimethylcyclopentane. researchgate.net The strategy relies on an intramolecular Nicholas reaction. The stereochemistry of the starting material, which contains a specific arrangement of methyl groups on the cyclopentane ring, is crucial. The steric bulk of these groups directs the cyclization process, allowing the formation of the cyclooctyne (B158145) product with a specific and exclusive configuration at the newly formed chiral center. researchgate.net This demonstrates how the inherent stereochemistry of the trimethylcyclopentane framework is translated into the stereochemical outcome of the final product.

Strategies for Introducing New Functional Groups

Mechanistic Investigations of this compound Reactivity

Understanding the detailed pathways of reactions involving this compound requires in-depth mechanistic studies. These investigations can involve kinetic analysis, isotopic labeling, and computational modeling to elucidate the roles of intermediates and transition states.

Electron transfer is a fundamental step in many chemical reactions, including some involving saturated hydrocarbons, particularly under specific conditions or with certain reagents. youtube.com

Mechanistic studies on the neurotoxic effects of naphthenic hydrocarbons, such as the closely related 1,2,4-trimethylcyclohexane (B44741) (TMCH), have provided insight into processes that may involve electron transfer. Research has shown that TMCH can induce the formation of reactive oxygen species (ROS) and reactive nitrogen species (RNS) in rat brain synaptosomes. nih.gov The mechanism involves an increase in intracellular calcium concentration, which can trigger downstream events. While not a direct electron transfer from the hydrocarbon itself in a classical sense, the cascade it initiates involves complex biochemical pathways where electron transfer is rampant (e.g., in mitochondrial respiration). nih.gov

Furthermore, modern synthetic methods like photocatalytic C-H functionalization explicitly involve electron transfer steps. In the asymmetric sulfonylation of cycloalkanes, the proposed mechanism involves a photocatalyst that, upon excitation, facilitates a single electron transfer process. nih.gov This generates radical intermediates that are key to the subsequent bond-forming steps. nih.gov Such processes highlight how electron transfer can be harnessed to achieve challenging chemical transformations on otherwise unreactive alkanes.

Hydrogen Atom Acceptance Pathways

The acceptance of hydrogen atoms by this compound and its derivatives is primarily observed in catalytic hydrogenation reactions. These pathways involve the addition of hydrogen across a double bond in a precursor molecule to yield the saturated trimethylcyclopentane ring, or the cleavage of carbon-hydrogen bonds in the alkane itself under specific catalytic conditions.

One prominent pathway is the selective hydrogenation of unsaturated precursors. For instance, the stereoisomer (1α,2β,3α)-1,2,3-trimethylcyclopentane can be synthesized via the hydrogenation of a corresponding unsaturated cyclopentene derivative. Research has shown that a palladium-on-alumina (Pd/γ-Al₂O₃) catalyst system is effective for this transformation. The reaction mechanism involves the adsorption of the unsaturated cyclopentene onto the palladium surface, followed by the sequential addition of hydrogen atoms to the double bond, ultimately leading to the saturated alkane. A critical aspect of this pathway is the ability to preserve the orientation of the existing methyl groups during the hydrogenation process.

Another pathway involves the activation of C-H bonds in the saturated alkane, which can be considered a form of hydrogen atom abstraction facilitated by a metal catalyst. Studies on related alkanes with trinuclear ruthenium polyhydrido complexes demonstrate that such catalysts can effectively cleave C-H bonds. iupac.org While not specifically detailed for this compound, these reactions proceed via the cooperative action of multiple metal centers, leading to the formation of organometallic intermediates. iupac.org This type of reaction represents a pathway where the alkane "accepts" the influence of the catalyst by giving up a hydrogen atom, initiating further reactivity.

Furthermore, reactions on metal films can induce ring-opening or rearrangement, which are preceded by C-H bond breaking, a form of hydrogen atom abstraction. For example, reactions of cyclic alkanes on platinum and palladium films can lead to ring scission or enlargement. rsc.org The reaction of 1,1,3,3-tetramethylcyclobutane on platinum, for instance, yields 1,1,3-trimethylcyclopentane through a ring enlargement mechanism, which inherently involves the breaking and making of C-H and C-C bonds. rsc.org

Table 1: Catalytic Systems for Hydrogenation Reactions

| Catalyst System | Substrate Type | Reaction Type | Key Outcome | Reference |

|---|---|---|---|---|